molecular formula C22H23N3O5 B11055306 1-(3-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

1-(3-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B11055306
M. Wt: 409.4 g/mol
InChI Key: MHCNMEBQIRFJFL-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy groups and a tetrahydroimidazo[4,5-b]pyridinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst. This is followed by cyclization and reduction steps to form the tetrahydroimidazo[4,5-b]pyridinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and application.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. Pathways involved include inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects, and interaction with DNA, resulting in anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one is unique due to its tetrahydroimidazo[4,5-b]pyridinone core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C22H23N3O5/c1-27-15-7-5-6-14(10-15)25-12-23-22-20(25)16(11-19(26)24-22)13-8-17(28-2)21(30-4)18(9-13)29-3/h5-10,12,16H,11H2,1-4H3,(H,24,26)

InChI Key

MHCNMEBQIRFJFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C=NC3=C2C(CC(=O)N3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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